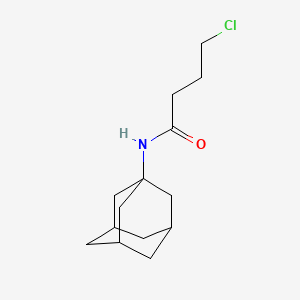
N-1-adamantyl-4-chlorobutanamide
Overview
Description
“N-1-adamantyl-4-chlorobutanamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of N-adamantylated amides, which includes “N-1-adamantyl-4-chlorobutanamide”, has been carried out from 1-adamantyl nitrate in sulfuric acid media . Another method involves the use of adamantane and a series of reactions to produce amantadine hydrochloride .Molecular Structure Analysis
The molecular structure of “N-1-adamantyl-4-chlorobutanamide” is derived from adamantane, which is composed of ten sp3 carbons and 16 hydrogens . The adamantane moiety is known for its high symmetry and remarkable properties .Chemical Reactions Analysis
“N-1-adamantyl-4-chlorobutanamide” has been studied as a potential dual agent, acting as an agonist for the Cannabinoid CB2 Receptor and an inhibitor for Fatty Acid Amide Hydrolase . This dual action may provide a synergistic anti-inflammatory strategy .Mechanism of Action
Future Directions
The future directions for “N-1-adamantyl-4-chlorobutanamide” could involve further exploration of its anti-inflammatory properties and potential applications in drug delivery systems . Additionally, it could be interesting to investigate its potential as a PET probe for imaging cannabinoid type 2 receptor .
properties
IUPAC Name |
N-(1-adamantyl)-4-chlorobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c15-3-1-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYNTHNYXFZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-4-chlorobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




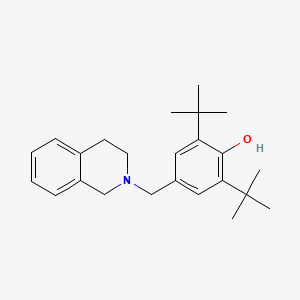
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
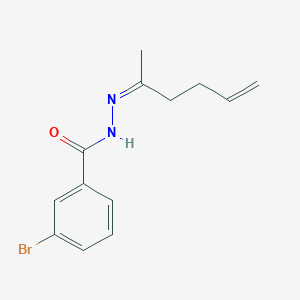
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)
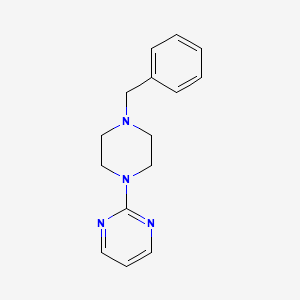
![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)
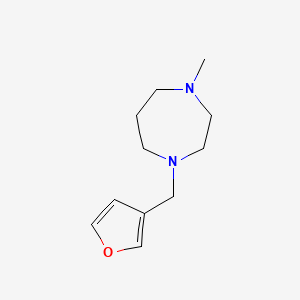
![4-[(1R)-1-(4-chlorophenyl)ethyl]-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3834925.png)
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)
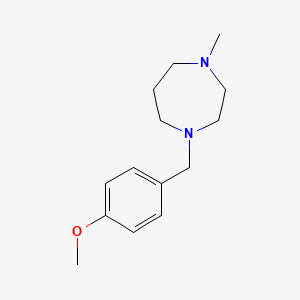

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B3834971.png)
![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B3834972.png)